6-Bromo-3-iodo-4-methoxyquinoline
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Overview
Description
6-Bromo-3-iodo-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrINO. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-4-methoxyquinoline typically involves the bromination and iodination of 4-methoxyquinoline. The process can be carried out using various halogenating agents under controlled conditions to ensure selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-4-methoxyquinoline can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-iodo-4-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-4-methoxyquinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxyquinoline: Lacks the iodine substituent, which may affect its reactivity and applications.
3-Iodo-4-methoxyquinoline: Lacks the bromine substituent, which may influence its chemical properties.
4-Methoxyquinoline: The parent compound without halogen substituents, used as a starting material for various derivatives.
Uniqueness
The combination of these substituents allows for selective functionalization and the formation of complex molecules through various chemical reactions .
Properties
Molecular Formula |
C10H7BrINO |
---|---|
Molecular Weight |
363.98 g/mol |
IUPAC Name |
6-bromo-3-iodo-4-methoxyquinoline |
InChI |
InChI=1S/C10H7BrINO/c1-14-10-7-4-6(11)2-3-9(7)13-5-8(10)12/h2-5H,1H3 |
InChI Key |
VBTPCLFXOGPASV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1I)Br |
Origin of Product |
United States |
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